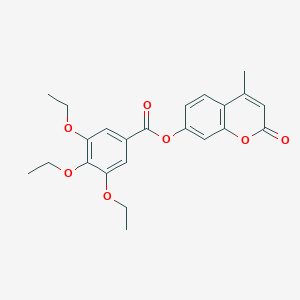
1-(benzenesulfonyl)-N-(4-hydroxyphenyl)-4-phenylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(benzenesulfonyl)-N-(4-hydroxyphenyl)-4-phenylpiperidine-4-carboxamide, also known as BHPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BHPP belongs to the class of piperidine derivatives and is known for its unique structure and properties.
Mécanisme D'action
The mechanism of action of 1-(benzenesulfonyl)-N-(4-hydroxyphenyl)-4-phenylpiperidine-4-carboxamide is not fully understood, but studies suggest that it acts by inhibiting the activity of certain enzymes and proteins involved in the development and progression of various diseases. This compound has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators, and MMP-9, a protein involved in the invasion and metastasis of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects in various studies. It has been shown to decrease the production of inflammatory mediators, such as prostaglandins and cytokines, and inhibit the growth and invasion of cancer cells. This compound has also been shown to exhibit antioxidant properties and protect against oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
1-(benzenesulfonyl)-N-(4-hydroxyphenyl)-4-phenylpiperidine-4-carboxamide has several advantages for lab experiments, including its high purity, stability, and reproducibility. However, its complex synthesis process and high cost can be a limitation for some research groups. Additionally, the lack of knowledge about its mechanism of action and potential side effects can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for the research on 1-(benzenesulfonyl)-N-(4-hydroxyphenyl)-4-phenylpiperidine-4-carboxamide. One of the primary areas of research is its potential use as a drug candidate for the treatment of various diseases. Further studies are needed to understand its mechanism of action and potential side effects. Additionally, research is needed to explore its potential applications in other fields, such as materials science and catalysis.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. Its unique structure and properties make it a promising candidate for the development of new drugs and materials. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 1-(benzenesulfonyl)-N-(4-hydroxyphenyl)-4-phenylpiperidine-4-carboxamide involves several steps, including the reaction of 4-phenylpiperidine with benzenesulfonyl chloride, followed by the reaction with 4-hydroxyphenylacetic acid. The final step involves the reaction with isobutyl chloroformate to obtain this compound. The synthesis of this compound is a complex process that requires expertise and precision.
Applications De Recherche Scientifique
1-(benzenesulfonyl)-N-(4-hydroxyphenyl)-4-phenylpiperidine-4-carboxamide has been extensively studied for its potential applications in various research fields. One of the primary areas of research is its use as a potential drug candidate for the treatment of several diseases. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties in various in vitro and in vivo studies.
Propriétés
Formule moléculaire |
C24H24N2O4S |
|---|---|
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-N-(4-hydroxyphenyl)-4-phenylpiperidine-4-carboxamide |
InChI |
InChI=1S/C24H24N2O4S/c27-21-13-11-20(12-14-21)25-23(28)24(19-7-3-1-4-8-19)15-17-26(18-16-24)31(29,30)22-9-5-2-6-10-22/h1-14,27H,15-18H2,(H,25,28) |
Clé InChI |
AAXSNYMPPFZKRO-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)O)S(=O)(=O)C4=CC=CC=C4 |
SMILES canonique |
C1CN(CCC1(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)O)S(=O)(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-bromobenzyl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B285173.png)
![cyclohexyl (5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B285174.png)
![Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B285179.png)

![ethyl 4-[2-(2-{[3-(ethoxycarbonyl)-6-methoxyquinolin-4-yl]amino}ethyl)-1H-benzimidazol-1-yl]-6-methoxyquinoline-3-carboxylate](/img/structure/B285184.png)
![Ethyl 4-({2-[(2-methylbenzoyl)oxy]ethyl}amino)benzo[h]quinoline-3-carboxylate](/img/structure/B285186.png)




![3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B285198.png)

![N-(5-chloro-2-methylphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide](/img/structure/B285203.png)
